molecular formula C22H24N2O6S B12164716 methyl 2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

methyl 2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B12164716
M. Wt: 444.5 g/mol
InChI Key: VZKMJEZKVPNRCJ-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:

Biological Activity

Methyl 2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, a chromene moiety, and an amide linkage. The molecular formula is C17H19N3O6SC_{17}H_{19}N_{3}O_{6}S, indicating the presence of nitrogen (N), oxygen (O), and sulfur (S) alongside carbon (C) and hydrogen (H).

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, biflavonoids, which share structural similarities, have been shown to inhibit the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2, suggesting that derivatives might also exhibit similar inhibitory effects against viral proteases crucial for viral replication .

Anticancer Activity

Compounds containing thiazole rings have been investigated for their anticancer properties. Research indicates that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspase pathways . The specific thiazole in this compound may contribute to similar effects.

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in viral replication or cancer cell proliferation.
  • Cell Signaling Modulation : It could influence signaling pathways related to cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been reported to increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancer cells.

Study 1: Antiviral Activity against SARS-CoV

A study evaluated several flavonoids for their ability to inhibit the replication of SARS-CoV. The results indicated that certain structural features enhanced antiviral activity, suggesting that modifications akin to those found in this compound could improve efficacy .

Study 2: Anticancer Effects in vitro

In vitro studies demonstrated that thiazole derivatives induced apoptosis in human cancer cell lines. The mechanism was linked to the activation of p53 pathways and inhibition of anti-apoptotic proteins like Bcl-2 . This suggests that similar compounds could be explored for therapeutic development.

Comparative Analysis Table

Property Methyl Compound Biflavonoids Thiazole Derivatives
Molecular FormulaC17H19N3O6SC_{17}H_{19}N_{3}O_{6}SVariesVaries
Antiviral ActivityPotentialYesPotential
Anticancer ActivityPotentialYesYes
MechanismEnzyme inhibitionProtease inhibitionApoptosis induction

Properties

Molecular Formula

C22H24N2O6S

Molecular Weight

444.5 g/mol

IUPAC Name

methyl 2-[3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C22H24N2O6S/c1-11(2)20-19(21(27)29-5)24-22(31-20)23-17(25)7-6-13-9-14-12(3)8-18(26)30-16(14)10-15(13)28-4/h8-11H,6-7H2,1-5H3,(H,23,24,25)

InChI Key

VZKMJEZKVPNRCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=NC(=C(S3)C(C)C)C(=O)OC

Origin of Product

United States

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